molecular formula C₁₅H₁₂N₂O₈S B1153711 3-Descarboxy-3-sulfocaetyl Olsalazine

3-Descarboxy-3-sulfocaetyl Olsalazine

Cat. No.: B1153711
M. Wt: 380.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Descarboxy-3-sulfocaetyl Olsalazine, also identified as 2-Hydroxy-5-[(4-hydroxy-3-(sulfoacetyl)phenyl)diazenyl]benzoic Acid, is a known impurity or intermediate associated with Olsalazine Sodium . Olsalazine is an anti-inflammatory prodrug approved for the treatment of ulcerative colitis, which is designed to deliver its active component, mesalamine (5-aminosalicylic acid), specifically to the colon . The characterization and monitoring of process-related impurities such as this compound are critical in pharmaceutical development to ensure the safety, quality, and efficacy of the final Active Pharmaceutical Ingredient (API) . This compound is supplied exclusively for analytical purposes in research, including method development for impurity identification, stability studies, and quality control testing. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. CAS Number: 2749969-19-3 Molecular Formula: C15H12N2O8S Molecular Weight: 380.33 g/mol

Properties

Molecular Formula

C₁₅H₁₂N₂O₈S

Molecular Weight

380.33

Synonyms

2-Hydroxy-5-((4-hydroxy-3-(2-sulfoacetyl)phenyl)diazenyl)benzoic Acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Historical and Current Synthetic Routes to the Olsalazine (B1677275) Core Structure

Olsalazine, a dimer of 5-aminosalicylic acid (5-ASA), has a well-established synthetic history rooted in the chemistry of azo compounds. The primary and most enduring method for synthesizing the Olsalazine core structure involves the diazotization of 5-aminosalicylic acid, followed by a coupling reaction.

Historically, the synthesis begins with the diazotization of the amino group on 5-ASA using a nitrite (B80452) salt, typically sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is often unstable and is used immediately in the subsequent coupling step. The diazonium salt of 5-ASA is then coupled with another molecule of 5-ASA under controlled pH conditions. This electrophilic aromatic substitution reaction results in the formation of the characteristic N=N azo bond, linking the two salicylic (B10762653) acid moieties to form Olsalazine. researchgate.net

Current synthetic routes have largely refined this classical approach, focusing on improving yield, purity, and process safety. Modifications to the reaction conditions, such as the use of different acid catalysts or solvent systems, have been explored to optimize the diazotization and coupling steps. Furthermore, post-synthesis purification techniques have advanced to ensure the high purity required for pharmaceutical applications.

Targeted Synthesis of 3-Descarboxy-3-sulfocaetyl Olsalazine

This proposed synthesis involves three key stages:

Selective protection of one of the salicylic acid moieties of Olsalazine.

Decarboxylation of the unprotected salicylic acid ring.

Introduction of the sulfocaetyl group onto the phenolic oxygen of the decarboxylated ring.

Strategies for Descarboxylation and a Proposed Synthetic Pathway

The decarboxylation of aromatic carboxylic acids, particularly those with hydroxyl groups, can be a challenging transformation. The stability of the aromatic ring often requires forcing conditions, which can be incompatible with other functional groups present in a molecule like Olsalazine, such as the azo bond and the remaining phenolic and carboxylic acid groups.

One potential strategy for the decarboxylation of a salicylic acid derivative involves heating in a high-boiling point solvent or the use of a catalyst. For instance, the decarboxylation of some hydroxybenzoic acids has been achieved through catalytic methods under a hydrogen atmosphere, which may also affect the azo bond. nih.gov A more targeted approach would be necessary for a complex molecule like Olsalazine.

A plausible synthetic route to achieve selective decarboxylation would likely begin with the protection of one of the salicylic acid units. This could be achieved by esterification of both carboxylic acid groups and both phenolic hydroxyl groups, followed by selective deprotection of one ester and one phenol (B47542) on the same ring. However, achieving such selectivity on a symmetrical molecule is difficult.

A more direct, albeit potentially low-yielding, approach could involve the thermal decarboxylation of a mono-protected Olsalazine derivative.

Methodologies for Sulfocaetyl Group Introduction

The term "sulfocaetyl" is not a standard chemical term but is likely a variation of "sulfoacetyl." Based on the molecular formula of a related impurity, this group is proposed to be a sulfoacetyl group (-CH2SO3H). The introduction of this group onto a phenolic oxygen can be envisioned through a two-step process:

Acetylation: The phenolic hydroxyl group of the decarboxylated intermediate would first be reacted with a suitable acetylating agent containing a leaving group, such as chloroacetyl chloride, in the presence of a base. This would form a chloroacetate (B1199739) ester. google.comneliti.com

Sulfonation: The resulting chloroacetate would then undergo nucleophilic substitution with a sulfite (B76179) salt, such as sodium sulfite, to introduce the sulfonic acid group, yielding the final sulfoacetyl ether.

Alternatively, a pre-formed sulfoacetylating reagent could be used, though the synthesis of such a reagent would present its own challenges.

Optimization of Reaction Conditions and Yields

Given the hypothetical nature of this synthetic pathway, the optimization of reaction conditions would be crucial. Each step would require careful selection of solvents, reagents, temperatures, and reaction times to maximize yield and minimize side reactions.

For the decarboxylation step, a key challenge would be to achieve the removal of the carboxyl group without cleaving the azo bond or causing other unwanted degradation. For the sulfoacetylation, the choice of base and solvent would be critical to ensure the selective O-acylation of the phenol without promoting C-acylation or other side reactions.

The following table outlines proposed reaction conditions for the key steps, based on analogous transformations found in the literature.

StepReagents and ConditionsPotential Yield Range (%)
Selective Mono-protection of Olsalazine 1. Acetic anhydride (B1165640), pyridine; 2. Mild selective hydrolysis30-50
Decarboxylation High-boiling solvent (e.g., quinoline), heat; or Cu/quinoline catalyst40-60
O-Acetylation Chloroacetyl chloride, K2CO3, acetone70-90
Sulfonation Na2SO3, water/ethanol, heat60-80

Synthesis of Related Descarboxy and Sulfocaetyl Analogs

The synthesis of analogs of this compound can be approached by modifying the synthetic strategy outlined above. For example, other descarboxy analogs could be synthesized by stopping the reaction sequence after the decarboxylation step.

The synthesis of other sulfocaetyl analogs could involve using different starting materials for the azo coupling reaction. For instance, coupling diazotized 5-aminosalicylic acid with a phenol that already contains a sulfoacetyl group would yield a different isomer.

Furthermore, a variety of Olsalazine analogs have been synthesized for research purposes, often by modifying the linker between the two 5-ASA molecules or by creating prodrugs with different release mechanisms. tandfonline.comtandfonline.comfigshare.comresearchgate.net These synthetic strategies could potentially be adapted to create a wider range of descarboxy and sulfocaetyl derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogs, several green chemistry approaches could be implemented.

For the core synthesis of the azo linkage, traditional methods often use stoichiometric amounts of strong acids and produce significant waste. Greener alternatives that have been developed for azo dye synthesis include the use of solid acid catalysts, which can often be recovered and reused. tandfonline.com Some methods also explore solvent-free reaction conditions or the use of more environmentally benign solvents like water. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. tandfonline.comresearchgate.net For the derivatization steps, the use of catalytic rather than stoichiometric reagents, and the avoidance of hazardous solvents and protecting groups, would align with green chemistry principles.

The following table summarizes some green chemistry approaches applicable to the synthesis of the Olsalazine core and its derivatives.

Green Chemistry ApproachTraditional MethodGreener AlternativePotential Benefits
Catalyst Stoichiometric mineral acidsReusable solid acid catalysts (e.g., functionalized nanoparticles)Reduced acid waste, catalyst recycling
Solvent Organic solventsWater, solvent-free (grinding)Reduced use of volatile organic compounds
Energy Conventional heatingMicrowave irradiationFaster reaction times, lower energy consumption

By integrating these green chemistry principles, the synthesis of this compound and related compounds could be made more sustainable and environmentally friendly.

Molecular and Cellular Mechanisms of Action

Cellular Biology Studies

Effects on Immune Cell Function (e.g., Macrophage Chemotaxis, Neutrophil Activation)

Olsalazine (B1677275) has been demonstrated to inhibit the in-vitro migration of intestinal macrophages in response to leukotriene B4, a potent chemoattractant. drugbank.comselleckchem.com This suggests a role in limiting the recruitment of inflammatory cells to the intestinal mucosa. It is plausible that 3-Descarboxy-3-sulfocaetyl Olsalazine, upon conversion to its active metabolites, would retain this ability to modulate macrophage chemotaxis.

Furthermore, some sulfonamide-related drugs have been shown to reduce the availability of hypochlorous acid (HOCl) produced by activated neutrophils. nih.gov This action helps to protect against tissue damage during neutrophilic inflammation. nih.gov The presence of a sulfonate group in this compound might confer similar or enhanced capabilities in modulating neutrophil activation and their cytotoxic effects.

Influence on Epithelial Barrier Function and Integrity

The intestinal epithelial barrier is a critical component in maintaining gut homeostasis, and its disruption is a hallmark of inflammatory bowel disease. wjgnet.com While direct evidence for this compound is unavailable, the parent compound Olsalazine has been studied in this context. Studies have shown that Olsalazine does not negatively impact colonic epithelial cell folate levels, which are important for cell health and integrity. nih.gov

The structural integrity of the epithelial barrier is maintained by tight junctions. wjgnet.com The anti-inflammatory effects of 5-ASA, the active metabolite of Olsalazine, are thought to help preserve the integrity of this barrier by reducing inflammation-induced damage. It is therefore hypothesized that this compound would contribute to the maintenance of epithelial barrier function through the local action of its 5-ASA-like metabolites.

Investigations into Prodrug Activation and Metabolism by Microbial Enzymes

Olsalazine is a prodrug that consists of two 5-ASA molecules linked by an azo bond. drugbank.comwikipedia.org This azo linkage is specifically cleaved by azoreductase enzymes produced by bacteria residing in the colon. drugbank.comnih.govnih.gov This targeted activation ensures that the active drug is released in the desired location, minimizing systemic absorption and potential side effects. nih.govfda.gov

It is highly probable that this compound would follow a similar activation pathway. The central azo bond would be the target for microbial azoreductases, leading to the release of its constituent active molecules in the colon. mdpi.comnih.govnih.gov The rate and efficiency of this cleavage could be influenced by the structural modifications present in the molecule.

Structure-Activity Relationships (SAR)

The biological activity of this compound would be intrinsically linked to its chemical structure. The modifications from Olsalazine—the replacement of a carboxyl group with a sulfonate group and the addition of an acetyl group—are expected to have significant impacts on its physicochemical properties and biological actions.

Elucidation of Key Functional Groups for Biological Activity (e.g., Sulfonate, Hydroxyl)

The key functional groups of this compound are predicted to be the sulfonate group, the hydroxyl groups, and the acetyl group, in addition to the core structure inherited from Olsalazine.

Sulfonate Group: The introduction of a sulfonate group in place of a carboxyl group would significantly increase the acidity of that functional group and likely enhance its water solubility. tandfonline.com Sulfonate groups are known to be important in various drugs for their ability to form strong interactions with biological targets. tandfonline.com This could potentially influence the binding of the active metabolite to its targets.

Hydroxyl Group: The phenolic hydroxyl groups are crucial for the anti-inflammatory and radical-scavenging activity of 5-ASA and its derivatives. It is anticipated that these groups would remain essential for the biological effect of the metabolites of this compound.

Acetyl Group: The acetylation of 5-ASA to N-acetyl-5-ASA is a known metabolic pathway in the intestinal epithelium. nih.govnih.gov The presence of an acetyl group in the parent molecule might influence its metabolism and activity profile.

Comparative Analysis with Olsalazine and Other 5-ASA Derivatives

The family of 5-ASA derivatives includes several compounds designed to deliver the active moiety to the colon. A comparative analysis is essential to postulate the potential profile of this compound.

FeatureOlsalazineSulfasalazine (B1682708)BalsalazideMesalazine (5-ASA)
Structure Dimer of 5-ASA linked by an azo bond. nih.gov5-ASA linked to sulfapyridine (B1682706) via an azo bond. researchgate.net5-ASA linked to 4-aminobenzoyl-beta-alanine via an azo bond.Single 5-ASA molecule. researchgate.net
Active Moiety Two molecules of 5-ASA. nih.gov5-ASA and sulfapyridine. nih.gov5-ASA.5-ASA.
Activation Cleavage of azo bond by colonic bacteria. drugbank.comCleavage of azo bond by colonic bacteria. nih.govCleavage of azo bond by colonic bacteria.Released from various formulations based on pH or time.
Known Effects Anti-inflammatory, inhibits macrophage chemotaxis. drugbank.comselleckchem.comAnti-inflammatory, antibacterial (due to sulfapyridine). wikipedia.orgAnti-inflammatory.Anti-inflammatory, inhibits cyclooxygenase and lipoxygenase. rxlist.com

This table is based on established data for the respective compounds and serves as a comparative baseline.

Pre Clinical Research Models

In Vivo Animal Models of Disease

Molecular and Cellular Analysis of Tissue Samples from Animal Studies

Without access to research findings, it is not possible to detail the molecular and cellular impact of 3-Descarboxy-3-sulfocaetyl Olsalazine (B1677275) on tissues from animal models of diseases like IBD. Such an analysis would typically involve examining the expression of key inflammatory mediators, cellular infiltration in the intestinal mucosa, and changes in signaling pathways relevant to the disease pathophysiology.

Comparative Efficacy and Mechanistic Insights from Animal Studies

Similarly, the absence of published studies means that no comparative efficacy data for 3-Descarboxy-3-sulfocaetyl Olsalazine against placebos, parent compounds like Olsalazine, or other standard treatments is available. Mechanistic insights, which are derived from these comparative studies to understand how the compound exerts its effects, also remain unknown.

Future publications or disclosures from research institutions or pharmaceutical companies will be necessary to shed light on the preclinical profile of this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

No molecular docking studies specifically investigating the binding of "3-Descarboxy-3-sulfocaetyl Olsalazine" to any protein targets have been found in the available scientific literature. Such studies would be essential to predict its potential biological activity and mechanism of action.

Molecular Dynamics Simulations

There are no published molecular dynamics simulations for "3-Descarboxy-3-sulfocaetyl Olsalazine (B1677275)." These simulations would be necessary to understand the dynamic behavior of the molecule and its stability when interacting with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include "this compound" have been identified. QSAR studies require a dataset of structurally related compounds with known activities, which does not currently exist for this specific derivative.

Prediction of Biological Activity and ADME Properties (Excluding Clinical Pharmacokinetics)

Without any computational or experimental data, any prediction of the biological activity or the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of "this compound" would be purely speculative.

Analytical Methodologies for Research Applications

Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Compound Detection and Quantification in Biological Matrices (Research Samples)

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are indispensable tools for the detection and quantification of Olsalazine (B1677275) and its metabolites in various biological samples for research purposes. These techniques offer the high sensitivity and selectivity required to measure low concentrations of the parent drug and its biotransformation products.

For the analysis of Mesalamine, a key metabolite of Olsalazine, UHPLC-MS/MS methods have been developed that demonstrate high sensitivity, with a lower limit of quantification (LLOQ) reaching as low as 0.10 ng/mL in human plasma. researchgate.netnih.govpeeref.com Such methods often employ a derivatization step to enhance the signal intensity of the analyte. researchgate.netnih.govpeeref.com A common approach involves derivatization with propionyl anhydride (B1165640) followed by liquid-liquid extraction (LLE) to minimize matrix effects from biological samples like plasma. researchgate.netnih.govpeeref.com

The chromatographic separation is typically achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier (such as 0.1% formic acid). researchgate.netnih.govpeeref.com

Below is an interactive data table summarizing typical parameters for an HPLC method for a related compound.

ParameterValueReference
Column Kinetex XB-C18 (100x4.6mm, 2.6µ) researchgate.netnih.gov
Mobile Phase 0.1% formic acid in water and acetonitrile (B52724) (gradient) researchgate.netnih.gov
Detection Negative ion mode (MRM) researchgate.netnih.gov
LLOQ 0.10 ng/mL researchgate.netnih.govpeeref.com
Linear Range 0.10 to 12.0 ng/mL researchgate.netnih.govpeeref.com
Recovery 82-95% researchgate.netnih.govpeeref.com

Spectroscopic Methods (e.g., UV-Vis, NMR, IR) for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental for the structural elucidation and purity verification of novel compounds in a research setting.

UV-Vis Spectroscopy: Simple spectrophotometric methods have been developed for the quantification of Olsalazine sodium. rjptonline.orgresearchgate.net These methods are often based on colorimetric reactions, such as the reduction of ferric ions to ferrous ions by the analyte, which then forms a colored complex with an agent like 1,10-Phenanthroline or 2,2'-Bipyridyl, with maximum absorbance (λmax) around 510-518 nm. rjptonline.orgresearchgate.net Another direct colorimetric method involves the reaction of Olsalazine sodium with 0.1N Sodium hydroxide, resulting in a chromogen with a λmax at 465 nm. rjptonline.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectra for "3-Descarboxy-3-sulfocaetyl Olsalazine" are not available, data for the parent compound, Olsalazine, exists. Such data is crucial for comparative analysis to confirm the structural modifications (decarboxylation and sulfonation) in the derivative. The synthesis of Olsalazine analogs has been reported, and the structural confirmation of these new chemical entities would heavily rely on NMR and IR spectroscopy to verify the addition of new functional groups and changes to the parent structure. tandfonline.com

Mass Spectrometry for Metabolite Identification and Characterization (Excluding Clinical Metabolite Profiling)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and characterizing drug metabolites in research studies. For a prodrug like Olsalazine, which is bioconverted in the colon, identifying the full range of metabolites is crucial for understanding its mechanism of action. nih.govnih.gov

In the context of research, high-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of potential metabolites of "this compound." Tandem mass spectrometry (MS/MS) experiments would then be used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. This approach is essential for distinguishing between isomeric metabolites and confirming the sites of biotransformation on the parent molecule.

The development of an LC-MS/MS method for Mesalazine, the primary metabolite of Olsalazine, utilized multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. researchgate.netnih.govpeeref.com The specific transitions monitored were m/z 208.1→107.0 for the derivatized Mesalazine and m/z 211.1→110.1 for its deuterated internal standard. researchgate.netnih.gov A similar strategy would be applied to identify and characterize novel metabolites of a modified Olsalazine compound.

Development of Robust and Sensitive Analytical Assays for Research Studies

The development of a robust and sensitive analytical assay is a critical step for any new compound intended for research applications. This process involves a thorough validation of the analytical method to ensure its reliability and reproducibility.

Key validation parameters include:

Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample matrix. bohrium.com

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a defined range. researchgate.netnih.govpeeref.com

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. researchgate.netnih.govpeeref.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. researchgate.net

Stability: The evaluation of the analyte's stability in the biological matrix under different storage and processing conditions. bohrium.com

For a novel derivative like "this compound," assay development would begin with the principles established for Olsalazine and its known metabolites. The methods would then be adapted and re-validated to account for the physicochemical differences introduced by the descarboxylation and sulfonation. The ultimate goal is to establish a reliable analytical tool for future in vitro and in vivo research studies. purdue.eduslas.org

Future Research Directions and Translational Potential Conceptual

Design and Synthesis of Advanced Olsalazine (B1677275) Derivatives with Enhanced Selectivity

The design of advanced olsalazine derivatives is conceptually aimed at enhancing therapeutic efficacy and selectivity. The synthesis of such analogs can be approached through various modern chemical strategies. For instance, greener synthesis protocols are being developed for olsalazine analogs, utilizing methods like microwave irradiation in water, which can produce high yields without the need for catalysts or organic solvents. tandfonline.comresearchgate.net One reported method involves a one-pot reaction of two molecules of mesalazine with benzotriazole-activated aspartic acid and glutamic acid. tandfonline.com This approach not only offers high efficiency but also maintains the chirality of the parent molecules. tandfonline.com

The synthesis of these advanced derivatives could involve the modification of the core olsalazine structure to improve its physicochemical properties and biological activity. For example, the introduction of different functional groups could modulate the drug's release profile and its interaction with biological targets. The synthesis of olsalazine derivatives can be a multi-step process, and optimizing these steps for higher yields is a key research focus. tandfonline.com

Table 1: Conceptual Synthetic Strategies for Advanced Olsalazine Derivatives

StrategyDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilization of microwave energy to accelerate chemical reactions.Reduced reaction times, higher yields, and environmentally friendly ("greener") chemistry. tandfonline.com
Prodrug Approach Designing derivatives that are inactive until they reach the target site (e.g., the colon) and are then converted to the active form. tandfonline.comnih.govnih.govEnhanced site-specific delivery and reduced systemic side effects. nih.gov
Dendrimer Conjugation Attaching olsalazine derivatives to dendrimers, which are highly branched, well-defined macromolecules.Improved solubility and potential for targeted delivery. researchgate.net
Metal-Organic Framework (MOF) Synthesis Using olsalazine or its derivatives as organic linkers to construct metal-organic frameworks. nih.govacs.orgHigh drug loading capacity and controlled release. nih.govacs.org

Integration with Novel Drug Delivery Systems (e.g., Nanocarriers, Targeted Release) for Research Models

To maximize the therapeutic potential of advanced olsalazine derivatives in research models, their integration with novel drug delivery systems is a critical area of investigation. These systems are designed to deliver the therapeutic agent to the specific site of action, thereby increasing its local concentration and efficacy while minimizing systemic exposure. nih.govnih.gov

Nanocarriers, such as nanoparticles, nanoneedles, and hydrogels, are being explored for the delivery of olsalazine and its analogs. researchgate.netnih.govnih.gov For example, olsalazine-based metal-organic framework (MOF) nanoneedles have been developed, which can act as a depot for the drug and also possess inherent anti-inflammatory and ROS-scavenging properties. nih.gov These nanoneedles can be embedded in an inulin (B196767) hydrogel to further enhance their delivery to the colon. nih.gov

Another approach involves the use of multilayer natural polysaccharide microspheres (e.g., pectin/chitosan/alginate) that are sensitive to both pH and enzymes in the colon. researchgate.net These microspheres can protect the drug from degradation in the upper gastrointestinal tract and adhere to the inflamed colonic tissue, leading to a localized and sustained release of the drug. researchgate.net

Table 2: Novel Drug Delivery Systems for Olsalazine Derivatives in Research

Delivery SystemMechanismPotential Research Application
Metal-Organic Frameworks (MOFs) Olsalazine derivative acts as a linker in a metal-ion-coordinated framework, allowing for high drug loading and controlled release. nih.govacs.orgInvestigating sustained, localized drug delivery in models of inflammatory bowel disease (IBD). nih.gov
Polymeric Nanoparticles Encapsulation of the olsalazine derivative within a polymer matrix to protect it and control its release.Studying the effect of targeted delivery on reducing inflammation in preclinical models.
Dendrimer Conjugates Covalent attachment of the derivative to a dendrimer to enhance solubility and target specific cell types. researchgate.netExploring the potential of olsalazine derivatives in anticancer research through targeted delivery. researchgate.net
pH- and Enzyme-Responsive Hydrogels The derivative is loaded into a hydrogel that swells or degrades in response to the specific pH and enzymatic conditions of the colon. researchgate.netnih.govEvaluating the efficacy of colon-specific drug release in animal models of colitis. researchgate.netnih.gov
Chondroitin (B13769445) Sulfate-Based Nanoplatforms Utilizing the natural polysaccharide chondroitin sulfate (B86663) to coat or form nanoparticles for drug delivery, leveraging its biocompatibility and ability to target inflamed tissues. dovepress.comAssessing the potential for enhanced bioavailability and reduced toxicity in various disease models. dovepress.com

Exploring Novel Biological Targets and Mechanisms of Action

While the primary mechanism of olsalazine is the delivery of 5-ASA, which has anti-inflammatory effects, advanced derivatives may possess novel biological targets and mechanisms of action. drugbank.com The anti-inflammatory action of 5-ASA is thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes. drugbank.com Additionally, olsalazine has been shown to inhibit the migration of macrophages to inflamed intestinal tissue. drugbank.com

Recent research suggests that olsalazine and its derivatives may have effects beyond inflammation. For instance, olsalazine has been investigated as a potential DNA methyltransferase (DNMT) inhibitor, which could have implications for cancer therapy. nih.gov Studies have shown that olsalazine can induce the re-expression of tumor suppressor genes that were silenced by DNA methylation. nih.gov

The exploration of these novel targets is crucial for expanding the potential therapeutic applications of advanced olsalazine derivatives.

Table 3: Potential Biological Targets of Advanced Olsalazine Derivatives

TargetPotential Mechanism of ActionTherapeutic Area
Cyclooxygenase (COX) and Lipoxygenase Inhibition of prostaglandin (B15479496) and leukotriene synthesis. drugbank.comInflammatory Bowel Disease drugbank.com
DNA Methyltransferase (DNMT) Inhibition of DNA methylation, leading to re-expression of silenced genes. nih.govCancer nih.gov
Xanthine Oxidase Inhibition of the enzyme, which generates reactive oxygen species. drugbank.comInflammatory conditions drugbank.com
Thiopurine S-methyltransferase (TPMT) Inhibition of the enzyme, which is involved in the metabolism of thiopurine drugs. drugbank.compatsnap.comPotential for drug-drug interaction studies.
Macrophage Migration Inhibition of the migration of macrophages to sites of inflammation. drugbank.comInflammatory and autoimmune diseases.

Potential as a Research Tool for Inflammatory Pathway Elucidation

Advanced olsalazine derivatives, with their potentially enhanced selectivity and well-defined mechanisms of action, can serve as valuable research tools for elucidating complex inflammatory pathways. By using derivatives with specific inhibitory profiles, researchers can dissect the roles of different enzymes and signaling molecules in the inflammatory cascade.

For example, a derivative that selectively inhibits a particular isoform of COX or a specific DNMT could be used to probe the downstream effects of that inhibition in cell culture or animal models of inflammation. This can help in identifying new therapeutic targets and understanding the pathophysiology of inflammatory diseases.

The use of olsalazine derivatives in conjunction with modern analytical techniques, such as proteomics and metabolomics, can provide a comprehensive view of the changes in cellular processes in response to inflammation and therapeutic intervention.

Conceptual Framework for Further Pre-clinical Development and Optimization

The pre-clinical development of a conceptual compound like "3-Descarboxy-3-sulfocaetyl Olsalazine" or other advanced derivatives would follow a structured framework. This framework would begin with in vitro studies to assess the compound's stability, permeability, and activity against relevant biological targets. nih.gov

Successful in vitro candidates would then be advanced to in vivo studies in animal models of disease, such as chemically induced colitis models. nih.gov These studies would evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile. nih.govnih.gov

Q & A

Q. What is the primary mechanism by which 3-Descarboxy-3-sulfocaetyl Olsalazine modulates DNA methylation in cancer cells?

Answer: this compound acts as a DNA demethylating agent by inhibiting DNA methyltransferase (DNMT) activity, leading to reduced levels of 5-methylcytosine (5-mC) in genomic DNA. Experimental validation using ELISA showed a significant decrease in 5-mC levels (e.g., from 2.2% to 1.7% in CLBL-1 cells) after treatment . Genome-wide DREAM analysis further identified 1,801–5,626 CpG sites with ≥10% methylation reduction, including promoter regions of tumor suppressor genes like ADAM23 and CREB3L1 .

Q. What standard assays are used to evaluate the cytotoxic effects of this compound in vitro?

Answer: Key assays include:

  • Cell Viability Assay : Measures IC50 values (e.g., 0.09–1.64 μM in canine lymphoid tumor cell lines) using colorimetric or fluorometric methods .
  • TUNEL Assay : Quantifies apoptosis induction (e.g., increased apoptotic rates in CLBL-1, GL-1, and UL-1 cells) .
  • 5-mC Quantification : ELISA-based detection of global DNA methylation changes .

Q. How do researchers account for differential sensitivity across cell lines when testing this compound?

Answer: Variability in IC50 values (e.g., CLBL-1: 0.09 μM vs. UL-1: 1.64 μM) can arise from intrinsic cell line properties, such as ABCB1 transporter overexpression (linked to drug resistance) or lineage-specific DNMT expression . Normalization to non-cancerous cells (e.g., PBMCs) and cross-validation with orthogonal assays (e.g., flow cytometry for apoptosis) are recommended to confirm specificity .

Advanced Research Questions

Q. How can genome-wide methylation data from DREAM analysis inform experimental design for studying this compound?

Answer: DREAM analysis identifies locus-specific methylation changes, enabling targeted studies on gene regulation. For example:

Cell LineDemethylated CpG Sites (≥10% reduction)Key Affected Genes
CLBL-15,626ADAM23, FES
UL-13,829CREB3L1
GL-11,801CDKN2A
Researchers should prioritize functional validation (e.g., qRT-PCR, ChIP-seq) of these genes to link demethylation to phenotypic outcomes like apoptosis or cell cycle arrest .

Q. What methodological considerations are critical when reconciling in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetics : In humans, oral administration achieves a Cmax of ~0.5 μM, which overlaps with in vitro IC50 values (0.09–1.64 μM). However, species-specific absorption (e.g., dogs vs. rodents) requires dose optimization .
  • Metabolic Stability : The azo bridge in the compound may degrade in the gut, releasing active metabolites (e.g., 5-ASA). Stability assays in simulated intestinal fluid are advised to assess bioavailability .

Q. How should researchers address contradictory data on this compound’s DNMT inhibition potency across studies?

Answer: Discrepancies may stem from:

  • Assay Sensitivity : ELISA for 5-mC (broad quantification) vs. MSP (methylation-specific PCR) for locus-specific analysis.
  • Cell Context : DNMT isoform expression (e.g., DNMT1 vs. DNMT3B) varies by cancer type.
    A multi-method approach (e.g., combining ELISA, DREAM, and western blot for DNMT protein levels) enhances reproducibility .

Methodological Guidelines

Q. What experimental controls are essential for studies on this compound’s epigenetic effects?

Answer:

  • Negative Controls : DMSO-treated cells to establish baseline methylation/apoptosis.
  • Positive Controls : Decitabine (DNMT inhibitor) or TSA (HDAC inhibitor) for methylation/histone modification assays.
  • Technical Replicates : Triplicate runs for qPCR or ELISA to minimize plate-to-plate variability .

Q. How can researchers optimize dose-response experiments for this compound?

Answer:

  • Dose Range : Test 0.01–10 μM based on prior IC50 data .
  • Time Course : Assess effects at 24, 48, and 72 hours to capture dynamic methylation changes.
  • Combination Studies : Pair with chemotherapeutics (e.g., doxorubicin) to evaluate synergy using Chou-Talalay analysis .

Data Interpretation and Reporting

Q. How should researchers present conflicting results on this compound’s selectivity for cancer cells?

Answer:

ParameterCancer Cells (CLBL-1)Normal Cells (PBMCs)
IC50 (μM)0.09>10
Apoptosis Rate35% ↑<5% ↑
Discrepancies should be contextualized with mechanisms like ABCB1 overexpression or differential DNMT activity .

Q. What statistical methods are appropriate for analyzing genome-wide methylation data?

Answer:

  • False Discovery Rate (FDR) : Adjust p-values for multiple comparisons in DREAM analysis.
  • Hierarchical Clustering : Group CpG sites with similar methylation patterns.
  • Pathway Enrichment : Tools like DAVID or Metascape to identify affected biological processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.